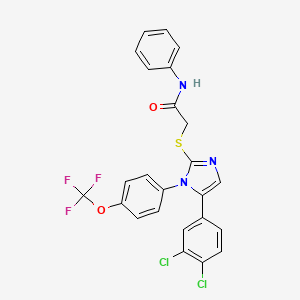

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((5-(3,4-Dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a structurally complex molecule featuring:

- A 1H-imidazole core substituted at positions 1 and 5 with 4-(trifluoromethoxy)phenyl and 3,4-dichlorophenyl groups, respectively.

- A thioacetamide (-S-CH₂-C(=O)-NH-) bridge linking the imidazole’s 2-position to an N-phenyl group. Below, we compare this compound with structurally related derivatives reported in recent literature.

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2F3N3O2S/c25-19-11-6-15(12-20(19)26)21-13-30-23(35-14-22(33)31-16-4-2-1-3-5-16)32(21)17-7-9-18(10-8-17)34-24(27,28)29/h1-13H,14H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKIPIMXHLHRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 538.4 g/mol. The structure features an imidazole ring, a thioether linkage, and multiple aromatic substituents, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 538.4 g/mol |

| CAS Number | 1226458-70-3 |

Research indicates that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The compound's mechanism appears to involve modulation of signaling pathways associated with inflammation, particularly those activated by lipopolysaccharides (LPS).

Key Findings:

- Cytokine Inhibition : Studies show that the compound significantly reduces the production of TNF-α and IL-6 in RAW264.7 macrophage cells stimulated with LPS. The IC50 values for TNF-α and IL-6 inhibition were reported to be approximately 12.9 μM and 2.29 μM, respectively .

- Oxidative Stress Modulation : The compound also influences oxidative stress markers, increasing reactive oxygen species (ROS) levels while decreasing glutathione (GSH) content, indicating a potential role in ferroptosis—a regulated form of cell death associated with oxidative stress .

Case Studies

Several studies have investigated the biological activity of similar compounds within the imidazole class, providing insights into the efficacy and safety profiles relevant to this compound.

- Anti-inflammatory Activity :

- Cytotoxicity Assessment :

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the thioether linkage in this compound may enhance its ability to disrupt microbial cell membranes or inhibit key enzymatic pathways, making it a candidate for further studies in antimicrobial drug development .

- Anticancer Properties :

- Anti-inflammatory Effects :

Agrochemical Applications

- Pesticidal Activity :

-

Herbicidal Properties :

- Given the increasing resistance of weeds to traditional herbicides, novel compounds like this one are being investigated for their herbicidal potential. Their unique mechanisms of action could provide effective alternatives in weed management strategies.

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the imidazole ring in enhancing antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro assays showed that derivatives of this compound inhibited the growth of specific cancer cell lines, such as breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s 3,4-dichlorophenyl and 4-(trifluoromethoxy)phenyl groups distinguish it from analogs. Key comparisons include:

Analysis :

Functional Group Variations

The thioacetamide bridge in the target compound contrasts with related functional motifs:

Analysis :

Analysis :

Structural and Conformational Insights

- Dihedral Angles : ’s compound exhibits a 61.8° twist between dichlorophenyl and thiazole rings, reducing π-π stacking . The target compound’s 4-(trifluoromethoxy)phenyl group may induce similar torsional strain, impacting solubility or binding.

- Hydrogen Bonding : ’s N–H···N interactions (R²²(8) motif) stabilize crystal packing . The target’s thioacetamide NH group may participate in analogous interactions, enhancing crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.